Ethyl 4-oxo-4-(4-(2-(thiophene-3-carboxamido)ethyl)piperazin-1-yl)butanoate hydrochloride
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Description
“Ethyl 4-oxo-4-(4-(2-(thiophene-3-carboxamido)ethyl)piperazin-1-yl)butanoate hydrochloride” is a chemical compound. It incorporates a thiophene species, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Microwave-assisted Synthesis and Biological Activity
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, which involved compounds structurally related to Ethyl 4-oxo-4-(4-(2-(thiophene-3-carboxamido)ethyl)piperazin-1-yl)butanoate hydrochloride. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some displaying moderate antimicrobial activity against test microorganisms. Two compounds exhibited antiurease activity, and four displayed antilipase activity (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Chemistry of Iminofurans
Vasileva et al. (2018) conducted a study focusing on the chemistry of iminofurans, which are structurally similar to the target compound. Their research involved the reaction of ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates with secondary amines, leading to the formation of N,N′-disubstituted piperazine derivatives (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).
Metal Piperazinyldiphosphonate Phases
A research by Laduca et al. (1996) described the synthesis of three-dimensional metal piperazinyldiphosphonate phases, which involved compounds with piperazine units similar to those in this compound. These phases were characterized for their crystal structures, demonstrating potential applications in material science and coordination chemistry (Laduca, Rose, Debord, Haushalter, O'connor, & Zubieta, 1996).
Properties
IUPAC Name |
ethyl 4-oxo-4-[4-[2-(thiophene-3-carbonylamino)ethyl]piperazin-1-yl]butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S.ClH/c1-2-24-16(22)4-3-15(21)20-10-8-19(9-11-20)7-6-18-17(23)14-5-12-25-13-14;/h5,12-13H,2-4,6-11H2,1H3,(H,18,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFECSAHBNAQBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)CCNC(=O)C2=CSC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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